Fluorine Substitution Lipophilicity Gain
Introduction of the 8-fluoro substituent onto the 2-isopropylphthalazin-1(2H)-one scaffold raises the computed LogP from 1.98 to 2.12, representing a measurable +0.14 log unit increase (ΔLogP = +0.139) . Both values were derived from the same computational prediction platform (Leyan, using XLogP3-AA), ensuring internal consistency of the comparison. This small but meaningful increment is consistent with the known electron-withdrawing and hydrophobicizing effect of aromatic fluorine .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.1165 |
| Comparator Or Baseline | 2-Isopropylphthalazin-1(2H)-one (CAS 63536-32-3): LogP = 1.9774 |
| Quantified Difference | ΔLogP = +0.1391 (target − comparator) |
| Conditions | Computed XLogP3-AA values reported by Leyan platform; identical calculation method for both compounds |
Why This Matters
In medicinal chemistry, a ΔLogP of ~0.14 can shift ligand efficiency indices and influence passive membrane permeability enough to alter cell-based assay outcomes, making the fluorinated compound a distinct chemical tool rather than a generic replacement.
